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molecular formula C10H12BrN B1277245 1-(4-Bromophenyl)pyrrolidine CAS No. 22090-26-2

1-(4-Bromophenyl)pyrrolidine

Cat. No. B1277245
M. Wt: 226.11 g/mol
InChI Key: BVEGBJXZICCEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975439B2

Procedure details

A oven-dried 50 mL of round bottom flask is charged with Pd2(dba)3 (116 mg, 0.13 mmol), BINAP (158 mg, 0.25 mmol), and sodium tert-butoxide (916 mg, 9.54 mmol). The flask is evacuated and backfilled with argon. Degassed toluene (5 mL), 1-iodo-4-bromobenzene (1.8 g, 6.36 mmol), pyrrolidine (542 mg, 7.63 mmol) are then added. The mixture is heated at 80° C. until the starting aryl iodide is completed consumed judged by LC-MS analysis. The mixture is diluted with ethyl acetate, filtered through Celite, and concentrated in vacuo. The crude product is purified by flash chromatography to give 1.1 g of product as light brown solid. 1H NMR (400 MHz, CDCl3): δ 2.00 (t, 4H, J=4 Hz), 3.24 (t, 4H, J=4 Hz), 6.42 (d, 2H, J=8 Hz), 7.29 (d, 2H, J=8 Hz).
[Compound]
Name
aryl iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
916 mg
Type
reactant
Reaction Step Two
Quantity
116 mg
Type
catalyst
Reaction Step Two
Name
Quantity
158 mg
Type
catalyst
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
542 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].I[C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][CH:9]=1.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:9][CH:10]=1 |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
aryl iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
916 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
116 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
158 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
IC1=CC=C(C=C1)Br
Name
Quantity
542 mg
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is evacuated
CUSTOM
Type
CUSTOM
Details
is completed consumed
ADDITION
Type
ADDITION
Details
The mixture is diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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